molecular formula C16H18N2O2 B1384997 N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide CAS No. 1020056-68-1

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide

Cat. No. B1384997
CAS RN: 1020056-68-1
M. Wt: 270.33 g/mol
InChI Key: UNAYNCLGGBKHLH-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide” is a compound that likely contains an amide functional group, given the “-amide” suffix in its name. It also appears to have an ethoxy group and a methylphenyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the “phenyl” part of the name) and an amide functional group. The “3-ethoxy” part suggests an ethoxy group attached to the third carbon .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amides generally have high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

1. Gastroprokinetic Activity

A study by Morie et al. (1995) investigated compounds including 4-amino-5-chloro-2-ethoxybenzamides for their gastroprokinetic activity. The compounds displayed potent gastric emptying activity, which is relevant for treatments of gastrointestinal disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

2. Psycho- and Neurotropic Properties

Research by Podolsky et al. (2017) examined the psycho- and neurotropic properties of novel compounds including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide. The compound demonstrated anti-anxiety action, anti-amnesic activity, and antihypoxic effect, indicating potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

3. Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, examining its crystal structure and the impact of intermolecular interactions. This research provides insights into the compound's chemical behavior and potential pharmaceutical applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

4. Antiviral Activity

Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, and evaluated their antiviral activities against Enterovirus 71 (EV 71). Compound 1e was identified as a promising lead for anti-EV 71 drug development due to its effective inhibition at low concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to provide a mechanism of action .

Future Directions

The potential uses and future directions for this compound would depend on its specific properties and activities, which are not known without further information .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAYNCLGGBKHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257941
Record name N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide

CAS RN

1020056-68-1
Record name N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020056-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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